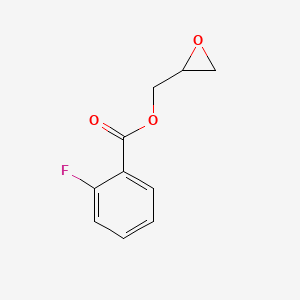

(Oxiran-2-yl)methyl 2-fluorobenzoate

描述

(Oxiran-2-yl)methyl 2-fluorobenzoate is an epoxide-containing ester derivative characterized by an oxirane (epoxide) ring linked to a 2-fluorobenzoate group. This compound combines the reactivity of the epoxide ring with the electronic effects of the fluorine substituent on the aromatic ring.

- Spectral Features: Based on similar epoxide esters, its ¹³C NMR spectrum is expected to exhibit signals near 68.56 ppm (O–CH₂), 46–52 ppm (epoxide carbons), and 172.94 ppm (C=O) . The IR spectrum would likely show a strong C=O stretch at ~1727 cm⁻¹ and C–O–C epoxide vibrations near 1258 cm⁻¹ .

- Reactivity: The epoxide ring is susceptible to nucleophilic attack, while the fluorine atom may enhance electrophilic aromatic substitution resistance or alter solubility compared to non-fluorinated analogs.

属性

CAS 编号 |

85515-51-1 |

|---|---|

分子式 |

C10H9FO3 |

分子量 |

196.17 g/mol |

IUPAC 名称 |

oxiran-2-ylmethyl 2-fluorobenzoate |

InChI |

InChI=1S/C10H9FO3/c11-9-4-2-1-3-8(9)10(12)14-6-7-5-13-7/h1-4,7H,5-6H2 |

InChI 键 |

YOLFMTDVRJWTQZ-UHFFFAOYSA-N |

规范 SMILES |

C1C(O1)COC(=O)C2=CC=CC=C2F |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Glycidyl Methacrylate

Structure : Contains a methacrylate ester instead of 2-fluorobenzoate.

Key Differences :

- Reactivity : The methacrylate group enables polymerization via radical initiation, whereas the 2-fluorobenzoate group may prioritize electrophilic substitution or hydrogen bonding due to fluorine’s electronegativity .

- Applications : Glycidyl methacrylate is widely used in adhesives and coatings; the fluorinated analog might exhibit niche applications in pharmaceuticals or agrochemicals due to enhanced stability or bioactivity.

Methyl 2-Substituted Benzoates (Pesticide Esters)

Examples from include metsulfuron methyl ester and ethametsulfuron methyl ester , which feature triazine-linked sulfonylurea groups instead of an epoxide.

Key Differences :

- Functionality : The sulfonylurea group in pesticides enables herbicidal activity via acetolactate synthase inhibition, whereas the epoxide in (oxiran-2-yl)methyl 2-fluorobenzoate may confer reactivity for crosslinking or drug delivery .

- Stability: Fluorine in the benzoate position could reduce metabolic degradation compared to non-fluorinated analogs.

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Reactivity Comparison

Research Implications and Uniqueness

- Bioactivity : Fluorine’s electronegativity may enhance binding to biological targets, as seen in fluorinated pharmaceuticals (e.g., flurazepam derivatives in ) .

- Stereochemical Influence : If the compound has (2R) stereochemistry (as in ), enantioselective reactivity could be critical for applications in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。